molecular formula C13H15N3S B15313185 2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole

2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole

Cat. No.: B15313185
M. Wt: 245.35 g/mol
InChI Key: IMYKUKUFCNPNOY-XNTDXEJSSA-N
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Description

2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole typically involves the Hantzsch thiazole synthesis. This method includes the reaction of thiosemicarbazide derivatives with various haloketones. The reaction can be carried out in solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and a base catalyst may be used to shorten the reaction time

Chemical Reactions Analysis

2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole involves its interaction with microbial cell components. The compound likely targets essential enzymes or proteins within the microorganisms, disrupting their normal functions and leading to cell death . The exact molecular targets and pathways are still under investigation, but its antimicrobial activity suggests it interferes with critical biological processes in the pathogens.

Comparison with Similar Compounds

Similar compounds to 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole include other thiazole derivatives such as 2-[2-(9H-fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole . These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their biological activities and applications. The uniqueness of 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

N-[(E)-butan-2-ylideneamino]-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H15N3S/c1-3-10(2)15-16-13-14-12(9-17-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,14,16)/b15-10+

InChI Key

IMYKUKUFCNPNOY-XNTDXEJSSA-N

Isomeric SMILES

CC/C(=N/NC1=NC(=CS1)C2=CC=CC=C2)/C

Canonical SMILES

CCC(=NNC1=NC(=CS1)C2=CC=CC=C2)C

Origin of Product

United States

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